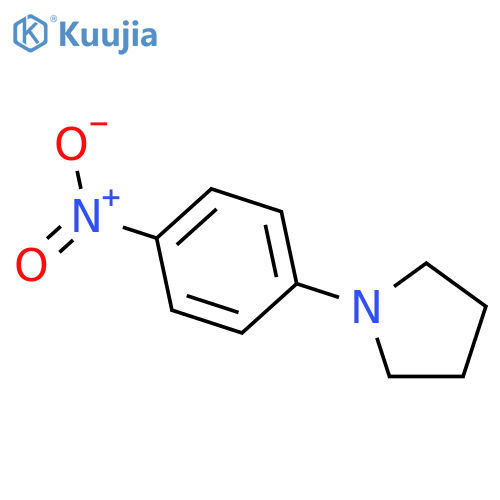Cas no 10220-22-1 (1-(4-Nitrophenyl)pyrrolidine)

1-(4-Nitrophenyl)pyrrolidine structure
商品名:1-(4-Nitrophenyl)pyrrolidine
CAS番号:10220-22-1
MF:C10H12N2O2
メガワット:192.214482307434
MDL:MFCD00020819
CID:216206
1-(4-Nitrophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Nitrophenyl)pyrrolidine
- 1-(4-Nitro-phenyl)-pyrrolidine
- Pyrrolidine,1-(4-nitrophenyl)-
- 4-(Pyrrolidin-1-yl)nitrobenzene
- 1-(Pyrrolidin-1-yl)-4-nitrobenzene
-
- MDL: MFCD00020819
- インチ: InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2
- InChIKey: IXQSJUBRGIJRCV-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 192.09000
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
じっけんとくせい
- ゆうかいてん: 167-169°C
- PSA: 49.06000
- LogP: 2.78320
1-(4-Nitrophenyl)pyrrolidine セキュリティ情報
- 危険レベル:IRRITANT
1-(4-Nitrophenyl)pyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4-Nitrophenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 10G-310S-5MG |
1-(4-nitrophenyl)pyrrolidine |
10220-22-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 10G-310S-25G |
1-(4-nitrophenyl)pyrrolidine |
10220-22-1 | >95% | 25g |
£122.00 | 2025-02-09 | |
| abcr | AB159155-25 g |
1-(4-Nitrophenyl)pyrrolidine; . |
10220-22-1 | 25 g |
€523.40 | 2023-07-20 | ||
| Enamine | EN300-85830-0.5g |
1-(4-nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 0.5g |
$21.0 | 2024-05-21 | |
| Key Organics Ltd | 10G-310S-10G |
1-(4-nitrophenyl)pyrrolidine |
10220-22-1 | >95% | 10g |
£132.00 | 2023-09-09 | |
| abcr | AB159155-100 g |
1-(4-Nitrophenyl)pyrrolidine; . |
10220-22-1 | 100 g |
€1,674.80 | 2023-07-20 | ||
| Fluorochem | 075473-100g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 95% | 100g |
£465.00 | 2022-03-01 | |
| TRC | N545290-100mg |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N63460-1g |
1-(4-Nitrophenyl)pyrrolidine |
10220-22-1 | 1g |
¥168.0 | 2021-09-04 | ||
| abcr | AB159155-5 g |
1-(4-Nitrophenyl)pyrrolidine; . |
10220-22-1 | 5 g |
€187.10 | 2023-07-20 |
1-(4-Nitrophenyl)pyrrolidine 関連文献
-
Debkumar Nandi,Rafique Ul Islam,Nishu Devi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2018 42 812
-
Van Hieu Tran,Minh Thanh La,Soosung Kang,Hee-Kwon Kim Org. Biomol. Chem. 2020 18 5008
-
3. Quadratic non-linear optical properties of some donor–acceptor substituted thiophenesMichael G. Hutchings,Ian Ferguson,David J. McGeein,John O. Morley,Joseph Zyss,Isabelle Ledoux J. Chem. Soc. Perkin Trans. 2 1995 171
10220-22-1 (1-(4-Nitrophenyl)pyrrolidine) 関連製品
- 6574-15-8(1-(4-Nitrophenyl)piperidine)
- 13663-23-5(1-(4-Nitrophenyl)azepane)
- 58259-34-0(N-Butyl-4-nitroaniline)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
